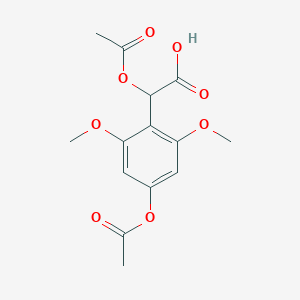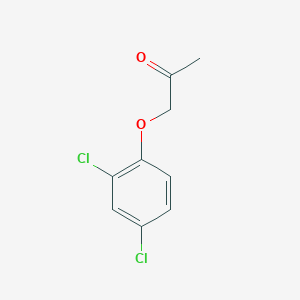
2,3-Dimethylundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylundecane is a chemical compound that belongs to the class of alkanes. It is a colorless liquid with a molecular formula of C13H28 and a molecular weight of 184.37 g/mol. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 2,3-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their properties, leading to changes in cellular function. It may also interact with cellular signaling pathways and modulate their activity.
生化学的および生理学的効果
2,3-Dimethylundecane has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
実験室実験の利点と制限
The advantages of using 2,3-Dimethylundecane in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has a relatively low toxicity and is not classified as a hazardous substance. However, its limitations include its low solubility in water, which may limit its use in aqueous systems. Moreover, its chemical stability may be affected by exposure to air and light, which may limit its shelf life.
将来の方向性
There are several future directions for research on 2,3-Dimethylundecane. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential applications in the field of energy storage and conversion. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more studies are needed to evaluate its safety and toxicity in humans.
合成法
2,3-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, reduction of 2,3-dimethylundecenoic acid, and Grignard reaction of 2,3-dimethylundecan-1-ol. The most commonly used method is the catalytic hydrogenation of undecylenic acid, which involves the reaction of undecylenic acid with hydrogen gas in the presence of a catalyst such as palladium or platinum.
科学的研究の応用
2,3-Dimethylundecane has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of various compounds, such as surfactants, lubricants, and polymers. In the field of material science, it has been used as a coating material for various surfaces, including metals, plastics, and ceramics. Moreover, it has been studied for its potential applications in the field of energy storage and conversion.
特性
CAS番号 |
17312-77-5 |
|---|---|
製品名 |
2,3-Dimethylundecane |
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
2,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-11-13(4)12(2)3/h12-13H,5-11H2,1-4H3 |
InChIキー |
QSSUTSOGIQHRIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C(C)C |
正規SMILES |
CCCCCCCCC(C)C(C)C |
同義語 |
2,3-dimethylundecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



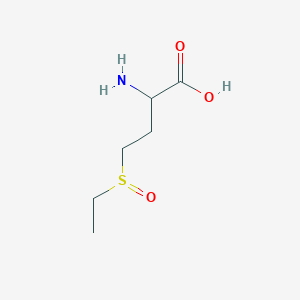
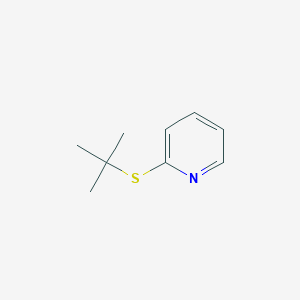
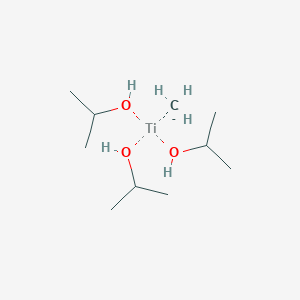
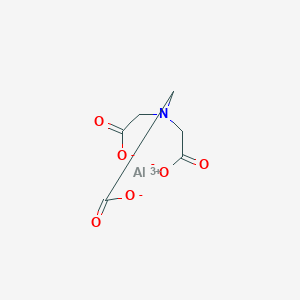

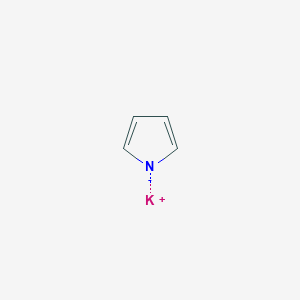
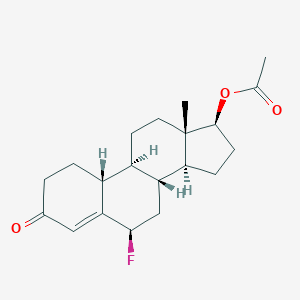
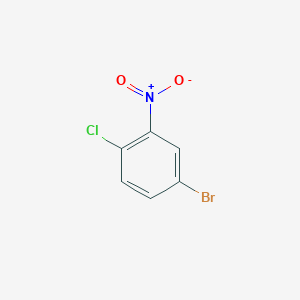
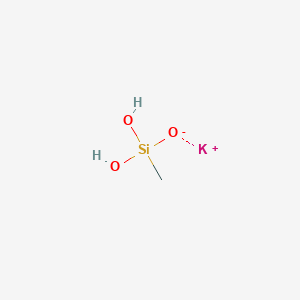
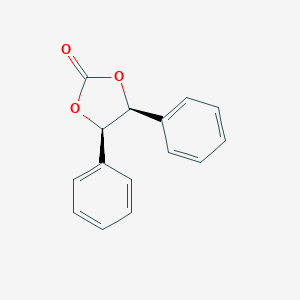
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
